Cas no 17642-17-0 (2-Chloro-5-sulfanylbenzoic acid)
2-Chloro-5-sulfanylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-mercaptobenzoic acid
- 2-chloro-5-sulfanylbenzoic acid
- Benzoic acid, 2-chloro-5-mercapto-
- KQMNSWRPVWLTKM-UHFFFAOYSA-N
- NE26870
- Z1816233908
- 2-Chloro-5-sulfanylbenzoic acid
-
- MDL: MFCD20640110
- Inchi: 1S/C7H5ClO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
- InChI Key: KQMNSWRPVWLTKM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(=O)O)S
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3
2-Chloro-5-sulfanylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611688-10mg |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611688-50mg |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C611688-100mg |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-97150-0.05g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
| Enamine | EN300-97150-0.1g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
| Enamine | EN300-97150-0.25g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 0.25g |
$431.0 | 2024-05-21 | |
| Enamine | EN300-97150-0.5g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 0.5g |
$679.0 | 2024-05-21 | |
| Enamine | EN300-97150-1.0g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 1.0g |
$871.0 | 2024-05-21 | |
| Enamine | EN300-97150-2.5g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 2.5g |
$1707.0 | 2024-05-21 | |
| Enamine | EN300-97150-5.0g |
2-chloro-5-sulfanylbenzoic acid |
17642-17-0 | 95% | 5.0g |
$2525.0 | 2024-05-21 |
2-Chloro-5-sulfanylbenzoic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-Chloro-5-sulfanylbenzoic acid
Recent Advances in the Study of 2-Chloro-5-sulfanylbenzoic Acid (CAS: 17642-17-0): A Comprehensive Research Brief
2-Chloro-5-sulfanylbenzoic acid (CAS: 17642-17-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the key areas of investigation has been the role of 2-Chloro-5-sulfanylbenzoic acid in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds with well-documented antimicrobial and anti-inflammatory properties. Recent research has demonstrated that modifications to the sulfanyl group in 2-Chloro-5-sulfanylbenzoic acid can lead to enhanced biological activity, making it a promising candidate for the development of new antibiotics and anti-inflammatory drugs.
In addition to its applications in drug synthesis, 2-Chloro-5-sulfanylbenzoic acid has also been studied for its potential use in chemical biology. Researchers have utilized this compound as a probe to investigate enzyme mechanisms and protein-ligand interactions. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted its use in the selective inhibition of certain cysteine proteases, which are implicated in various disease pathways.
The synthetic pathways for 2-Chloro-5-sulfanylbenzoic acid have also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly methods for its synthesis. A study in Organic Letters reported a novel catalytic approach that reduces the use of hazardous reagents and improves yield, making the production process more sustainable.
Despite these promising developments, challenges remain in the large-scale application of 2-Chloro-5-sulfanylbenzoic acid. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further research. However, the compound's versatility and potential for modification make it a valuable tool in the ongoing quest for new therapeutic agents.
In conclusion, 2-Chloro-5-sulfanylbenzoic acid (CAS: 17642-17-0) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its unique chemical properties and broad applicability make it a promising candidate for future drug development and biological studies. Ongoing research is expected to uncover new uses and improve existing applications, further solidifying its importance in the field.
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